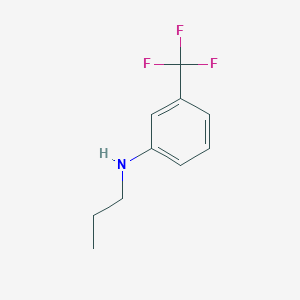

N-propyl-3-(trifluoromethyl)aniline

CAS No.: 887590-37-6

Cat. No.: VC2269592

Molecular Formula: C10H12F3N

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887590-37-6 |

|---|---|

| Molecular Formula | C10H12F3N |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | N-propyl-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3 |

| Standard InChI Key | QBTKCLQCPGRXNQ-UHFFFAOYSA-N |

| SMILES | CCCNC1=CC=CC(=C1)C(F)(F)F |

| Canonical SMILES | CCCNC1=CC=CC(=C1)C(F)(F)F |

Introduction

Chemical Structure and Fundamental Properties

N-propyl-3-(trifluoromethyl)aniline (CAS No. 887590-37-6) is characterized by a propyl group attached to the nitrogen atom of an aniline derivative that contains a trifluoromethyl (-CF3) group at the meta position of the benzene ring. This arrangement gives the compound its unique chemical and physical properties.

Basic Identification and Properties

The compound belongs to the class of trifluoromethyl-substituted anilines, known for their diverse applications in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of approximately 203.2 g/mol. The presence of the trifluoromethyl group, which is highly electronegative, significantly influences the compound's electronic distribution and chemical behavior.

Key Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-propyl-3-(trifluoromethyl)aniline:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight | 203.2 g/mol |

| CAS Number | 887590-37-6 |

| Appearance | Not specified in sources |

| State at Room Temperature | Likely liquid (based on similar compounds) |

| Boiling Point | Estimated ~200-220°C (based on similar structures) |

| Solubility | Likely soluble in organic solvents, poorly soluble in water |

| Functional Groups | Secondary amine, trifluoromethyl group |

The trifluoromethyl group's high electronegativity affects the electron distribution within the molecule, influencing its reactivity patterns and interaction with biological targets.

Synthesis Methods and Production

The synthesis of N-propyl-3-(trifluoromethyl)aniline can be achieved through several methods, each with specific advantages depending on the desired scale and available reagents.

Common Synthetic Routes

One of the primary methods for synthesizing this compound involves the reaction of 3-(trifluoromethyl)aniline with propyl halides under basic conditions. This nucleophilic substitution reaction occurs at the amine nitrogen, resulting in the formation of the N-propyl derivative. The reaction can be represented as:

3-(trifluoromethyl)aniline + propyl halide → N-propyl-3-(trifluoromethyl)aniline

Alternative synthetic routes include coupling reactions with boronic acids, which allow for efficient production of the target compound.

Reaction Conditions and Optimization

Successful synthesis typically requires careful control of reaction conditions:

-

Temperature control is essential to prevent side reactions

-

Selection of appropriate base (typically inorganic bases like potassium carbonate)

-

Solvent selection (often polar aprotic solvents like DMF or acetonitrile)

-

Reaction time optimization to maximize yield

Chemical Reactivity Analysis

The chemical behavior of N-propyl-3-(trifluoromethyl)aniline is largely influenced by the electronic effects of the trifluoromethyl group and the nucleophilicity of the secondary amine.

Reactive Centers

The compound features several reactive centers:

-

The secondary amine can participate in nucleophilic reactions

-

The aromatic ring can undergo electrophilic aromatic substitution, though the trifluoromethyl group directs substitution predominantly to specific positions

-

The trifluoromethyl group itself, which typically remains stable in most reactions

Common Reaction Types

N-propyl-3-(trifluoromethyl)aniline can participate in various reaction types, including:

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

Reduction reactions can convert the compound to various amine derivatives. These reactions typically employ reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with appropriate catalysts.

Substitution Reactions

Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. The trifluoromethyl group's strong electron-withdrawing nature significantly affects the regiochemistry of these reactions.

Reaction Mechanism Insights

Structural Analysis and Comparative Properties

Understanding the structural features of N-propyl-3-(trifluoromethyl)aniline provides insights into its chemical behavior and potential applications.

Key Structural Features

The compound contains three principal structural components:

-

The aniline core (aromatic ring with an amino group)

-

The trifluoromethyl substituent at the meta position

-

The propyl group attached to the amine nitrogen

Comparison with Related Compounds

Table 2: Comparative Analysis of N-propyl-3-(trifluoromethyl)aniline and Related Compounds

The comparison reveals that small structural modifications can significantly alter the physical properties and potential applications of these compounds. For instance, the addition of an oxygen atom (as in the trifluoromethoxy derivative) or an additional methylene group (as in the benzylamine derivative) changes the molecular weight, polarity, and potentially the biological activity of the compound.

Applications in Scientific Research

N-propyl-3-(trifluoromethyl)aniline has diverse applications across multiple scientific disciplines, particularly in pharmaceutical research and material science.

Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential pharmaceutical or agrochemical applications. Its unique structural features, especially the trifluoromethyl group, make it useful for creating compounds with specific properties.

Medicinal Chemistry Applications

In medicinal chemistry, trifluoromethyl-containing compounds like N-propyl-3-(trifluoromethyl)aniline are valuable due to their ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group can:

-

Enhance metabolic stability

-

Increase lipophilicity

-

Improve binding affinity to target proteins

-

Alter electronic properties affecting hydrogen bonding and other interactions

Biological Activity

The biological activity of N-propyl-3-(trifluoromethyl)aniline is influenced by its structural features, particularly the trifluoromethyl group, which can significantly impact how the molecule interacts with biological targets.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. The trifluoromethyl group influences the compound's binding affinity to various receptors and enzymes, thereby modulating its biological activity. The specific molecular targets and pathways depend on the particular application and context in which the compound is used.

Structure-Activity Relationships

Understanding the structure-activity relationships of trifluoromethyl-containing anilines is crucial for optimizing their biological activity. The position of the trifluoromethyl group on the aromatic ring, the nature of the N-substituent, and additional functional groups all play roles in determining biological activity.

Future Research Directions

Research on N-propyl-3-(trifluoromethyl)aniline and related compounds continues to evolve, with several promising directions for future investigation.

Advanced Synthetic Methods

Development of more efficient, environmentally friendly synthetic routes for producing N-propyl-3-(trifluoromethyl)aniline represents an area for future research. Biocatalytic approaches, as demonstrated for related compounds , offer potential for stereoselective synthesis with reduced environmental impact.

Expanded Applications in Drug Discovery

Further exploration of the compound's potential in drug discovery, particularly as a building block for creating molecules with enhanced pharmacokinetic properties, represents a promising direction for future research. The unique properties conferred by the trifluoromethyl group make this compound valuable for medicinal chemistry applications.

Material Science Innovations

Investigation of N-propyl-3-(trifluoromethyl)aniline in material science applications, particularly in the development of functional materials with unique electronic or thermal properties, offers opportunities for innovation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume